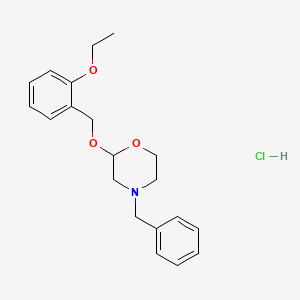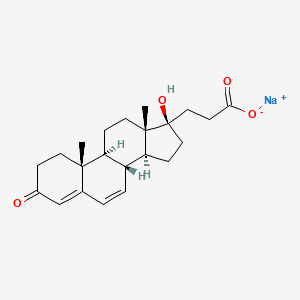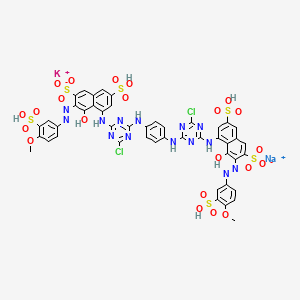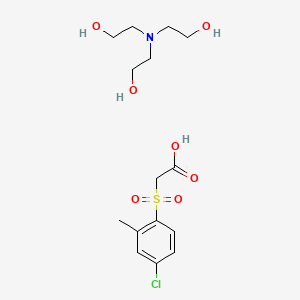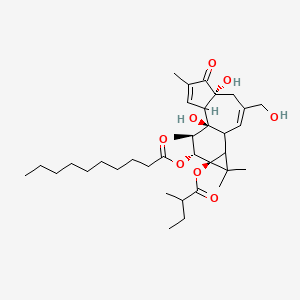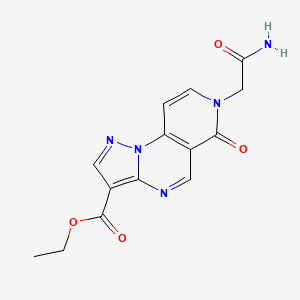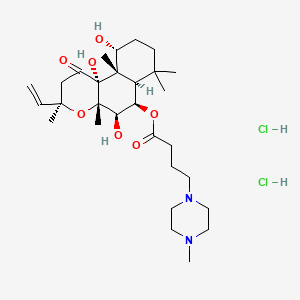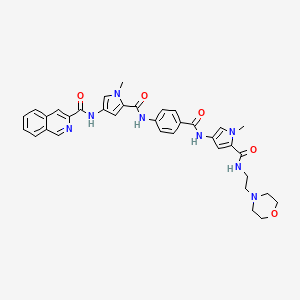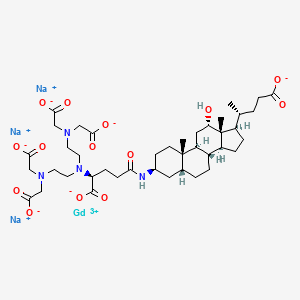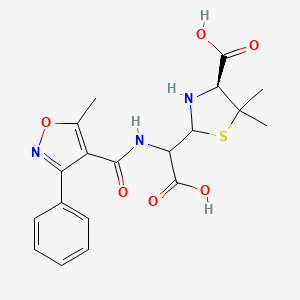
(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicilloic acids are degradation products of penicillin antibiotics, including oxacillin. Oxacillin is a narrow-spectrum beta-lactam antibiotic that belongs to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci. The penicilloic acids of oxacillin are formed when the beta-lactam ring of oxacillin is hydrolyzed, rendering the antibiotic inactive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penicilloic acids are typically synthesized through the hydrolytic opening of the beta-lactam ring of oxacillin. This process can be achieved using mild acidic or basic conditions. For instance, the hydrolysis can be carried out in the presence of an inorganic acid or a mixture of water and a water-miscible organic solvent under reduced pressure .
Industrial Production Methods: Industrial production of penicilloic acids involves controlled hydrolysis of oxacillin. The reaction conditions are optimized to ensure high yield and purity of the penicilloic acids. The process may involve the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Penicilloic acids undergo various chemical reactions, including:
Oxidation: Penicilloic acids can be oxidized to form penicilloaldehydes.
Reduction: Reduction reactions can convert penicilloic acids into penilloic acids.
Substitution: Substitution reactions can occur at the carboxyl or amino groups of penicilloic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Penicilloaldehydes
Reduction: Penilloic acids
Substitution: Various substituted penicilloic acid derivatives
Aplicaciones Científicas De Investigación
Penicilloic acids of oxacillin have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their role in the metabolism of penicillin antibiotics.
Medicine: Investigated for their potential immunogenic properties and their role in allergic reactions to penicillin.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mecanismo De Acción
Penicilloic acids do not possess antibacterial activity. they are significant in understanding the mechanism of action of penicillin antibiotics. The beta-lactam ring of oxacillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. The hydrolysis of the beta-lactam ring to form penicilloic acids inactivates the antibiotic, preventing it from binding to PBPs .
Comparación Con Compuestos Similares
Penicilloic acids of oxacillin can be compared with similar compounds such as:
- Penicilloic acids of methicillin
- Penicilloic acids of nafcillin
- Penicilloic acids of cloxacillin
- Penicilloic acids of dicloxacillin
- Penicilloic acids of flucloxacillin
Uniqueness: The penicilloic acids of oxacillin are unique due to the specific structure of oxacillin, which includes a 5-methyl-3-phenyl-4-isoxazolyl group. This structural feature influences the hydrolysis process and the resulting penicilloic acids .
Propiedades
Número CAS |
1642629-95-5 |
|---|---|
Fórmula molecular |
C19H21N3O6S |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(4S)-2-[carboxy-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21N3O6S/c1-9-11(12(22-28-9)10-7-5-4-6-8-10)15(23)20-13(17(24)25)16-21-14(18(26)27)19(2,3)29-16/h4-8,13-14,16,21H,1-3H3,(H,20,23)(H,24,25)(H,26,27)/t13?,14-,16?/m0/s1 |
Clave InChI |
JCHZLBSPYSDECZ-BBBYJDLNSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


